molecular formula C20H12F3NO4S B11021784 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate

Cat. No.: B11021784
M. Wt: 419.4 g/mol
InChI Key: BCFVYYZFGHCLCS-UHFFFAOYSA-N
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Description

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3,4,5-trifluorophenylboronic acid with a benzoxazole derivative under Suzuki-Miyaura coupling conditions . This reaction is facilitated by a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluorophenyl group can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate stands out due to its combination of functional groups, which impart unique reactivity and potential applications. The presence of the benzoxazole and phenylmethanesulfonate groups, in addition to the trifluorophenyl moiety, allows for a broader range of chemical transformations and interactions.

Properties

Molecular Formula

C20H12F3NO4S

Molecular Weight

419.4 g/mol

IUPAC Name

[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] phenylmethanesulfonate

InChI

InChI=1S/C20H12F3NO4S/c21-16-8-13(9-17(22)19(16)23)20-15-7-6-14(10-18(15)27-24-20)28-29(25,26)11-12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

BCFVYYZFGHCLCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F

Origin of Product

United States

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